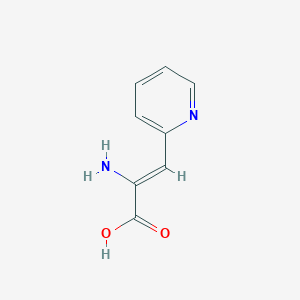

2-Amino-3-(pyridin-2-yl)acrylic acid

Description

Historical Context and Discovery

The chemical compound 2-amino-3-(pyridin-2-yl)acrylic acid was first documented in chemical databases in 2016, with its initial structural characterization recorded in PubChem under the compound identifier 121226734. The creation date of July 14, 2016, marks the formal recognition of this specific molecular entity in systematic chemical literature, though related pyridine-acrylic acid derivatives have been known since earlier periods. The most recent modification to its database entry occurred on May 18, 2025, reflecting ongoing research interest and updated analytical data. This compound emerged from the broader exploration of amino acid analogues incorporating heterocyclic substituents, particularly those designed to explore the chemical space between natural amino acids and synthetic pharmaceutical intermediates.

The systematic investigation of pyridine-containing acrylic acid derivatives gained momentum in the late 20th and early 21st centuries as researchers sought to develop novel bioactive molecules with enhanced pharmacological properties. The specific substitution pattern of this compound represents a deliberate structural modification designed to incorporate both the electron-deficient pyridine ring and the nucleophilic amino group in a geometrically defined arrangement. This molecular architecture reflects advances in understanding structure-activity relationships in heterocyclic chemistry and the recognition that pyridine-containing frameworks often exhibit favorable drug-like properties.

Significance in Chemical Research

This compound occupies a significant position in contemporary chemical research due to its multifaceted structural characteristics and potential applications in pharmaceutical development. The compound serves as a valuable synthetic intermediate in the preparation of more complex heterocyclic systems, particularly those targeting biological receptors that recognize amino acid-like structures. Research investigations have demonstrated that compounds containing the pyridine-acrylic acid motif can exhibit diverse biological activities, making this particular derivative an important subject of study for medicinal chemists exploring novel therapeutic agents.

The significance of this compound extends beyond its immediate synthetic utility to encompass its role as a model system for understanding the electronic and conformational properties of pyridine-substituted amino acid derivatives. The presence of both electron-donating amino groups and electron-withdrawing pyridine rings creates interesting electronic effects that influence the compound's reactivity patterns and binding affinities. Contemporary research has focused on exploiting these properties for the development of enzyme inhibitors, receptor modulators, and other bioactive molecules that require precise molecular recognition capabilities.

Furthermore, the compound represents an important example of how structural modifications to natural amino acid frameworks can lead to molecules with enhanced stability and altered biological profiles. The incorporation of the pyridine ring system introduces additional hydrogen bonding capabilities and provides opportunities for metal coordination, expanding the potential applications of this molecular scaffold in both biological and materials science contexts.

Molecular Identity and Classification

This compound possesses the molecular formula C8H8N2O2 with a precisely determined molecular weight of 164.16 grams per mole. The compound is systematically classified under the Chemical Abstracts Service registration number 17470-27-8, providing its unique identifier in chemical databases worldwide. The International Union of Pure and Applied Chemistry nomenclature designates this compound as (Z)-2-amino-3-pyridin-2-ylprop-2-enoic acid, indicating the specific geometric configuration about the double bond.

The molecular architecture features a central acrylic acid backbone with an amino group at the 2-position and a pyridin-2-yl substituent at the 3-position. Computational analysis reveals specific stereochemical parameters that define the compound's three-dimensional structure. The InChI (International Chemical Identifier) string InChI=1S/C8H8N2O2/c9-7(8(11)12)5-6-3-1-2-4-10-6/h1-5H,9H2,(H,11,12)/b7-5- provides a complete structural description including the Z-configuration about the double bond.

The compound exhibits specific computed properties that reflect its chemical behavior and potential interactions. The XLogP3-AA value of 0.4 indicates moderate lipophilicity, suggesting favorable characteristics for biological membrane permeation. The hydrogen bond donor count of 2 and acceptor count of 4 reflect the compound's capacity for forming intermolecular interactions, while the rotatable bond count of 2 indicates relative conformational flexibility. The exact mass determination of 164.058577502 Daltons provides precise molecular weight information essential for mass spectrometric analysis.

Structural Comparison with Related Pyridine-Acrylic Acid Derivatives

The structural landscape of pyridine-acrylic acid derivatives encompasses numerous analogues that share common molecular frameworks while exhibiting distinct substitution patterns and geometric configurations. A systematic comparison reveals how structural modifications influence the physical, chemical, and biological properties of these compounds. The examination of related structures provides insight into structure-activity relationships and guides the design of novel derivatives with enhanced properties.

3-(pyridin-4-yl)acrylic acid represents a significant structural variant where the pyridine ring attachment occurs at the 4-position rather than the 2-position, and the amino group is absent. This compound crystallizes in space group P21/c with an E-configuration about the double bond, contrasting with the Z-configuration observed in this compound. The molecular formula C8H7NO2 and molecular weight of 149.15 grams per mole reflect the absence of the amino substituent. Crystallographic analysis reveals a torsion angle of -6.1 degrees between the pyridine ring and acrylic acid moiety, indicating an almost planar molecular structure.

| Compound | Molecular Formula | Molecular Weight | Configuration | Key Structural Features |

|---|---|---|---|---|

| This compound | C8H8N2O2 | 164.16 g/mol | Z | Amino group at position 2, pyridine at position 2 |

| 3-(pyridin-4-yl)acrylic acid | C8H7NO2 | 149.15 g/mol | E | No amino group, pyridine at position 4 |

| (E)-3-(6-Aminopyridin-3-yl)acrylic acid | C8H8N2O2 | 164.16 g/mol | E | Amino group on pyridine ring |

| 3-(3-pyridyl)acrylic acid | C8H7NO2 | 149.15 g/mol | E | Pyridine at position 3 |

(E)-3-(6-Aminopyridin-3-yl)acrylic acid presents another important structural comparison, sharing the same molecular formula and weight as the target compound but featuring a different substitution pattern. In this analogue, the amino group is positioned on the pyridine ring at the 6-position rather than on the acrylic acid backbone, while the pyridine attachment occurs at the 3-position. This structural rearrangement significantly alters the electronic distribution and hydrogen bonding patterns, leading to different chemical reactivity and biological activity profiles.

The compound 3-(3-pyridyl)acrylic acid, also known as trans-3-(3-pyridyl)acrylic acid, demonstrates the impact of pyridine positioning on molecular properties. With molecular formula C8H7NO2 and molecular weight 149.15 grams per mole, this compound lacks the amino substituent present in the target molecule. The melting point of 232-235 degrees Celsius indicates significant thermal stability, while the predicted boiling point of 307.6 degrees Celsius reflects the compound's volatility characteristics. The calculated density of 1.261 grams per cubic centimeter and predicted acid dissociation constant of 3.13 provide additional insight into the physical and chemical properties of this structural analogue.

These structural comparisons reveal how subtle modifications in substitution patterns and geometric configurations can lead to substantially different molecular properties. The presence or absence of amino groups, the position of pyridine ring attachment, and the stereochemical configuration about double bonds all contribute to the unique characteristics of each derivative. Understanding these structure-property relationships enables rational design approaches for developing new compounds with tailored properties for specific applications.

Properties

CAS No. |

17470-27-8 |

|---|---|

Molecular Formula |

C8H8N2O2 |

Synonyms |

2-Pyridineacrylicacid,alpha-amino-(8CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomerism in Pyridine Substitution

- 3-(2-Pyridyl)-D-alanine (CAS: N/A): This compound replaces the acrylic acid chain with a propionic acid group and adopts the D-configuration. The pyridine substitution at the 2-position matches the target compound, but the saturated propionic acid chain reduces conjugation and acidity compared to the acrylic acid backbone .

- (R)-2-Amino-3-(pyridin-3-yl)propanoic acid (CAS: 70702-47-5): A positional isomer with the pyridine ring substituted at the 3-position.

Key Differences:

| Property | 2-Amino-3-(pyridin-2-yl)acrylic Acid | 3-(2-Pyridyl)-D-alanine | (R)-2-Amino-3-(pyridin-3-yl)propanoic acid |

|---|---|---|---|

| Backbone | Acrylic acid | Propionic acid | Propionic acid |

| Pyridine Position | 2 | 2 | 3 |

| Stereochemistry | Not specified | D-isomer | R-configuration |

| Conjugation Potential | High (due to double bond) | Low | Low |

Functional Group Variations

- 2-Amino-3-(2-iodophenyl)propanoic acid (CAS: BD32504): Replaces the pyridine ring with an iodophenyl group.

- 3-(Thiophen-2-yl)acrylic acid : Substitutes pyridine with a thiophene ring, reducing aromatic nitrogen’s electron-withdrawing effects and altering metabolic stability .

Acrylic Acid Derivatives with Pyridine Modifications

- This modification could improve binding affinity in enzyme inhibition studies .

- trans-3-(3-Pyridyl)acrylic acid (CAS: 3167-49-5): Lacks the amino group on the acrylic acid chain, reducing its zwitterionic character and solubility in aqueous environments .

Reactivity and Applications:

- The amino group in this compound may facilitate chelation with metal ions, making it a candidate for bioinorganic applications.

- In contrast, non-amino acrylic acid derivatives like trans-3-(3-Pyridyl)acrylic acid are more suited for polymer chemistry or as intermediates in organic synthesis .

Preparation Methods

Catalytic Addition of 2-Aminopyridine to Ethyl Acrylate

A widely reported method involves the Michael addition of 2-aminopyridine to ethyl acrylate under acidic catalysis. The reaction proceeds via nucleophilic attack of the amine on the α,β-unsaturated ester, forming ethyl 3-(pyridin-2-ylamino)propionate as an intermediate. Key parameters include:

-

Catalyst : Glacial acetic acid (1–5 mol%).

-

Conditions : 80°C for 12 hours, followed by acid-base workup.

This method achieves yields of 80–81% and avoids hazardous distillation steps by using ethyl acetate for solvent recovery.

Table 1: Reaction Conditions and Outcomes for Catalytic Addition

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Glacial acetic acid | |

| Temperature | 80°C | |

| Reaction Time | 12 hours | |

| Yield | 80–81% | |

| Purity (HPLC) | 98% |

Hydrolysis and Post-Modification Techniques

Ester Hydrolysis to Carboxylic Acid

The intermediate ethyl 3-(pyridin-2-ylamino)propionate undergoes hydrolysis to yield the target acrylic acid. While not explicitly detailed in the cited patents, standard alkaline hydrolysis conditions (e.g., NaOH or KOH in aqueous ethanol under reflux) are inferred. Challenges include:

-

Selectivity : Avoiding over-hydrolysis or decarboxylation.

-

Solvent Choice : Mixed water-DMF systems improve solubility during crystallization.

Recent Advances and Alternative Methods

Knoevenagel Condensation Strategies

Hypothetical routes propose condensing 2-aminopyridine with malonic acid derivatives under acidic or basic conditions. Such methods remain unexplored in the literature but could offer pathways to introduce the α,β-unsaturated system directly.

Q & A

Q. Critical factors :

- Solvent choice (e.g., DMF for polar intermediates) and temperature (60–80°C for optimal condensation).

- Purification via HPLC or recrystallization to isolate enantiomers or remove byproducts .

Basic: How can crystallographic data resolve structural ambiguities in this compound derivatives?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) provides atomic-level resolution:

- Hydrogen bonding networks : Identify interactions between the pyridine ring and carboxyl/amino groups (e.g., R22(8) motifs common in aminopyridine-carboxylate systems) .

- Chirality confirmation : Distinguish (S)- and (R)-enantiomers via anomalous dispersion effects .

Example : The dihydrochloride salt form shows distinct Cl⁻···H-N interactions, confirmed via SHELX refinement .

Advanced: How do electronic effects of the pyridine ring influence the compound’s reactivity in catalytic applications?

The pyridine ring’s electron-withdrawing nature:

- Enhances acidity : The α-proton of the acrylic acid moiety becomes more acidic (pKa ~2.5), facilitating deprotonation in metal-catalyzed reactions.

- Coordination chemistry : Acts as a bidentate ligand for transition metals (e.g., Mn²⁺ or Cu²⁺), enabling applications in oxidation catalysis .

Case study : Pyridine derivatives catalyze ASPA oxidation via 2,6-dicarboxypyridinium fluoro complexes, with rate constants dependent on substituent electronic profiles .

Advanced: What strategies address contradictions in spectral data (e.g., NMR vs. X-ray) for this compound?

- Dynamic NMR analysis : Resolve tautomeric equilibria (e.g., keto-enol forms) influenced by solvent polarity .

- Complementary techniques : Pair X-ray diffraction with solid-state NMR to validate hydrogen-bonding patterns in crystalline vs. solution states .

Example : Discrepancies in NH chemical shifts (¹H NMR) vs. crystallographic H-bond lengths are resolved by comparing DMSO-d₆ and aqueous solvent data .

Advanced: How does structural variation (e.g., halogenation or trifluoromethylation) alter biological activity?

Comparative analysis of derivatives:

| Derivative | Modification | Biological Impact | Source |

|---|---|---|---|

| 2-Amino-3-(3-Cl-pyridin-4-yl) | Chlorine substitution | Enhanced enzyme inhibition (e.g., carboxypeptidase B) | |

| Trifluoromethylated analogs | CF₃ group | Increased blood-brain barrier permeability | |

| Bromothiophene hybrids | Bromine addition | Antimicrobial activity via thiophene π-stacking |

Mechanistic insight : Halogens improve binding affinity to hydrophobic enzyme pockets, while electron-deficient groups (e.g., CF₃) modulate metabolic stability .

Basic: What analytical methods validate purity and stability of this compound under storage conditions?

- HPLC-MS : Quantify degradation products (e.g., oxidation of the acrylic acid moiety) .

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C for hydrochloride salts) .

- Karl Fischer titration : Monitor hygroscopicity in dihydrochloride forms .

Storage protocol : Lyophilized powders stored at –20°C in argon atmosphere show <5% degradation over 12 months .

Advanced: How can computational modeling predict interactions with biological targets (e.g., enzymes or receptors)?

- Docking simulations : Use PyMol or AutoDock to model binding to GABA receptors or amino acid transporters .

- DFT calculations : Predict redox potentials for catalytic applications (e.g., pyridine ring’s HOMO/LUMO levels) .

Validation : MD simulations of (S)-enantiomers show stronger binding to L-type amino acid transporters vs. (R)-forms .

Advanced: What experimental designs resolve low yields in enantioselective syntheses?

- DoE (Design of Experiments) : Optimize catalyst loading (e.g., 5–10 mol% SwCNTNH2-PAL) and pH (6.5–7.5) .

- Flow chemistry : Continuous reactors minimize side reactions (e.g., racemization) via precise residence time control .

Case study : Batch-mode biocatalysis achieves 85% ee, while flow systems improve to 92% ee .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.